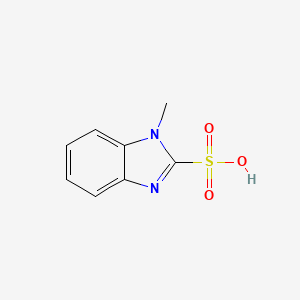

1-methyl-1H-benzimidazole-2-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGCDDVLUYNFOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369230 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5533-38-0 | |

| Record name | 1-methyl-1H-benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-methyl-1H-benzimidazole-2-sulfonic acid, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key analytical data to support the synthesis and characterization of the target molecule.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through two primary synthetic routes. The most prominent and well-documented strategy involves a two-step process:

-

Route 1: Oxidation of a Thiol Precursor: This method first involves the synthesis of the intermediate, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the desired sulfonic acid. This is generally the preferred route due to the accessibility of starting materials and the reliability of the transformation.

-

Route 2: N-Methylation of the Parent Sulfonic Acid: An alternative approach is the direct methylation of the nitrogen atom of 1H-benzimidazole-2-sulfonic acid. While conceptually straightforward, this route may present challenges in terms of regioselectivity and the availability of the starting sulfonic acid.

This guide will focus on the more established Route 1 , providing detailed experimental procedures for each step.

Experimental Protocols

Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Intermediate)

The synthesis of the thiol intermediate is achieved through the cyclization of N-methyl-o-phenylenediamine with carbon disulfide in the presence of a base.

Reaction Scheme:

Caption: Synthesis of 1-methyl-1H-benzimidazole-2-thiol.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| N-methyl-o-phenylenediamine | 100-53-8 | C₇H₁₀N₂ | 122.17 |

| Carbon Disulfide (CS₂) | 75-15-0 | CS₂ | 76.14 |

| Potassium Hydroxide (KOH) | 1310-58-3 | KOH | 56.11 |

| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

| Acetic Acid (glacial) | 64-19-7 | CH₃COOH | 60.05 |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in a mixture of ethanol (95 mL) and water (15 mL).

-

To this solution, add carbon disulfide (0.09 mol) and N-methyl-o-phenylenediamine (0.08 mol) in portions.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reflux period, add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add warm water (95 mL) followed by the dropwise addition of 50% acetic acid (15 mL) with vigorous stirring.

-

Cool the solution in a refrigerator for 3 hours to complete the crystallization of the product.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to afford 1-methyl-1H-benzimidazole-2-thiol.

Expected Yield: Approximately 75%.[1]

Purification: The crude product can be recrystallized from an appropriate solvent system, such as ethanol-water, to achieve higher purity.

Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound (Final Product)

The final step involves the oxidation of the thiol group of the intermediate to a sulfonic acid using a strong oxidizing agent like potassium permanganate.

Reaction Scheme:

Caption: Oxidation to this compound.

Materials:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-methyl-1H-benzimidazole-2-thiol | 2360-22-7 | C₈H₈N₂S | 164.23 |

| Potassium Permanganate (KMnO₄) | 7722-64-7 | KMnO₄ | 158.03 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 |

| Water (H₂O) | 7732-18-5 | H₂O | 18.02 |

Procedure:

-

In a round-bottom flask, prepare a solution of 1-methyl-1H-benzimidazole-2-thiol (0.05 mol) in water (40 mL) and 50% aqueous sodium hydroxide (17 mL).

-

Heat the solution to boiling.

-

In a separate beaker, prepare a solution of potassium permanganate (0.11 mol) in water (275 mL).

-

Add the potassium permanganate solution in small portions to the boiling solution of the thiol with continuous stirring.

-

After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

Acidify the filtrate to pH 1 by the careful addition of hydrochloric acid.

-

The resulting precipitate of this compound is collected by filtration and washed with cold water.

-

Dry the product to obtain the final compound.

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |

| Synthesis of 1-methyl-1H-benzimidazole-2-thiol | N-methyl-o-phenylenediamine | 1-methyl-1H-benzimidazole-2-thiol | CS₂, KOH | Ethanol/Water | 3 hours | Reflux | ~75% |

| Oxidation to this compound | 1-methyl-1H-benzimidazole-2-thiol | This compound | KMnO₄, NaOH, HCl | Water | 1 hour | Reflux | - |

Note: The yield for the oxidation step is not explicitly reported in the available literature for the methylated compound, but similar reactions with the unmethylated analog suggest good to high yields can be expected.

Physicochemical and Spectroscopic Data

This compound

| Property | Value |

| CAS Number | 5533-38-0 |

| Molecular Formula | C₈H₈N₂O₃S |

| Molecular Weight | 212.23 g/mol |

| Appearance | Solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Soluble in polar solvents |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): Expected signals: Aromatic protons (multiplet, ~7.2-7.8 ppm, 4H), N-methyl protons (singlet, ~3.8 ppm, 3H), and a broad singlet for the sulfonic acid proton.

-

¹³C NMR (DMSO-d₆): Expected signals: Aromatic carbons, N-methyl carbon, and the carbon bearing the sulfonic acid group.

-

IR (KBr, cm⁻¹): Expected characteristic peaks: O-H stretch (broad, ~3400-2500), S=O stretches (~1250 and ~1050), C=N and C=C stretches in the aromatic region (~1600-1400).

Logical Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety Considerations

-

N-methyl-o-phenylenediamine: Is a toxic and suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

-

Carbon Disulfide: Is highly flammable and toxic. All operations should be conducted in a fume hood away from ignition sources.

-

Potassium Hydroxide and Sodium Hydroxide: Are corrosive. Avoid contact with skin and eyes.

-

Potassium Permanganate: Is a strong oxidizing agent. Avoid contact with combustible materials.

-

Methylating agents (for alternative route): Reagents like dimethyl sulfate and methyl iodide are toxic and carcinogenic. Extreme caution and appropriate safety measures are necessary when handling these substances.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

This guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and requirements.

References

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics. While specific experimental data for this particular derivative is limited in publicly accessible literature, this guide consolidates available information and provides logical extrapolations based on the known chemistry of related compounds.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃S | [1] |

| Molecular Weight | 212.23 g/mol | [1] |

| CAS Number | 5533-38-0 | [1] |

| Melting Point | 341 °C | |

| Density | 1.55 g/cm³ | |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| pKa | Not specified | - |

Synthesis and Reactivity

References

Characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its physicochemical properties, provides a plausible synthetic route with detailed experimental protocols, and discusses its spectral characteristics. Furthermore, it explores the potential biological relevance of benzimidazole derivatives by illustrating a key signaling pathway they are known to modulate.

Core Compound Properties

This compound is a stable, solid organic compound. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃S | [1] |

| Molecular Weight | 212.23 g/mol | [1] |

| CAS Number | 5533-38-0 | [1] |

| Melting Point | 341 °C | [1] |

| Density | 1.55 g/cm³ | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Predicted to be soluble in water and polar organic solvents | - |

| Stability | Stable under normal laboratory conditions | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

A plausible and efficient two-step synthesis for this compound is outlined below. The first step involves the synthesis of the precursor, 1-methyl-1H-benzimidazole-2-thiol, followed by its oxidation to the target sulfonic acid.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from established methods for the synthesis of 2-mercaptobenzimidazole derivatives.[2][3][4]

Experimental Protocol:

| Parameter | Details |

| Reactants | N-methyl-o-phenylenediamine, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol (95%), Water, Acetic acid |

| Equipment | Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Buchner funnel, Filtration flask |

| Procedure | 1. In a 500 mL round-bottom flask, dissolve 12.2 g (0.1 mol) of N-methyl-o-phenylenediamine and 6.6 g (0.1 mol) of potassium hydroxide in 150 mL of 95% ethanol and 20 mL of water. 2. To the stirred solution, add 7.6 g (0.1 mol) of carbon disulfide dropwise. 3. Heat the mixture to reflux and maintain for 3 hours. 4. After cooling to room temperature, the reaction mixture is filtered to remove any solid impurities. 5. The filtrate is then acidified with glacial acetic acid until precipitation is complete. 6. The resulting white precipitate of 1-methyl-1H-benzimidazole-2-thiol is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven at 60 °C. |

| Expected Yield | 80-90% |

| Purification | Recrystallization from ethanol. |

Table 2: Experimental Protocol for the Synthesis of 1-methyl-1H-benzimidazole-2-thiol

Step 2: Oxidation to this compound

This oxidation protocol is based on methods for converting mercaptobenzimidazoles to their corresponding sulfonic acids.[5][6]

Experimental Protocol:

| Parameter | Details |

| Reactants | 1-methyl-1H-benzimidazole-2-thiol, Hydrogen peroxide (30% solution), Glacial acetic acid |

| Equipment | Beaker, Magnetic stirrer, Ice bath, pH meter or pH paper |

| Procedure | 1. Suspend 16.4 g (0.1 mol) of 1-methyl-1H-benzimidazole-2-thiol in 100 mL of glacial acetic acid in a 500 mL beaker. 2. Cool the suspension in an ice bath with continuous stirring. 3. Slowly add 34 g (0.3 mol) of 30% hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, continue stirring at room temperature for 12 hours. 5. The resulting precipitate of this compound is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum. |

| Expected Yield | 75-85% |

| Purification | The product can be further purified by recrystallization from a water/ethanol mixture. |

Table 3: Experimental Protocol for the Synthesis of this compound

Spectroscopic Characterization

| Spectroscopy | Predicted Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 2H, Ar-H), 3.9 (s, 3H, N-CH₃), ~10-12 (br s, 1H, SO₃H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~150 (C2), ~140 (C7a), ~135 (C3a), ~125 (C5), ~124 (C6), ~115 (C4), ~112 (C7), ~32 (N-CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3100-2500 (broad, O-H stretch of sulfonic acid), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620, 1580 (C=N and C=C stretching), 1250 (S=O stretch), 1050 (S=O stretch), 750 (Ar C-H bend) |

| Mass Spec. (ESI-) | m/z: 211.0 [M-H]⁻ |

Table 4: Predicted Spectroscopic Data for this compound

Biological Signaling Pathways

Benzimidazole derivatives are a well-established class of compounds with a broad range of biological activities, including roles as kinase inhibitors in cancer therapy.[11][12] These compounds can interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis. One such critical pathway is the MAP kinase (MAPK) signaling cascade, which is often dysregulated in various cancers.

The diagram below illustrates a simplified representation of the MAPK signaling pathway and highlights potential points of intervention for benzimidazole derivatives, such as the inhibition of key kinases like BRAF and EGFR.[11]

Caption: MAPK signaling pathway and points of inhibition by benzimidazole derivatives.

Experimental Workflow Visualization

To provide a clear overview of the synthesis and characterization process, the following workflow diagram has been generated.

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide provides a detailed characterization of this compound, encompassing its synthesis, physicochemical properties, and spectral analysis. The provided experimental protocols and workflow diagrams offer a practical guide for researchers in the fields of medicinal chemistry and drug development. The exploration of the role of benzimidazole derivatives in modulating key signaling pathways, such as the MAPK pathway, underscores the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential applications.

References

- 1. This compound|5533-38-0 - MOLBASE Encyclopedia [m.molbase.com]

- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijptjournal.com [ijptjournal.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chemrevlett.com [chemrevlett.com]

- 9. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 11. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS: 5533-38-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-1H-benzimidazole-2-sulfonic acid, a heterocyclic compound of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its chemical and physical properties, synthesis, safety, and applications, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a stable solid under normal conditions. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5533-38-0 | [1][2] |

| Molecular Formula | C₈H₈N₂O₃S | [1][3] |

| Molecular Weight | 212.23 g/mol | [1] |

| Melting Point | 341 °C | [3] |

| Density | 1.55 g/cm³ | [3] |

| Appearance | Data not available | |

| Solubility | Data not available | [3] |

Synthesis

Synthesis of the Precursor: 1-methyl-1H-benzimidazole-2-thiol

A common method for the synthesis of the thiol precursor is the reaction of N-methyl-o-phenylenediamine with carbon disulfide.

Experimental Protocol:

-

Materials: N-methyl-o-phenylenediamine, carbon disulfide, potassium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure:

-

Dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add N-methyl-o-phenylenediamine to the solution.

-

Slowly add carbon disulfide to the reaction mixture with stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 1-methyl-1H-benzimidazole-2-thiol.

-

Oxidation to this compound (Adapted Protocol)

The following protocol is adapted from the synthesis of 1H-benzimidazole-2-sulfonic acid and is expected to be effective for the methylated analog.

Experimental Protocol:

-

Materials: 1-methyl-1H-benzimidazole-2-thiol, sodium hydroxide, potassium permanganate, water, hydrochloric acid.

-

Procedure:

-

Prepare a solution of 1-methyl-1H-benzimidazole-2-thiol in aqueous sodium hydroxide and heat to boiling.

-

Slowly add a solution of potassium permanganate in water to the boiling mixture in small portions with vigorous stirring.

-

After the complete addition of the potassium permanganate solution, continue to reflux the mixture for approximately 45 minutes.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Cool the filtrate and acidify with hydrochloric acid to a pH of 1.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Spectral Data

Safety Information

The toxicological properties of this compound have not been fully investigated.[3] It is recommended to handle this compound with standard laboratory safety precautions.

-

Potential Hazards: May cause eye, skin, and respiratory tract irritation.[3]

-

Incompatibilities: Incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

Applications in Research and Development

The primary documented application of this compound is as a chemical intermediate in the synthesis of more complex molecules, particularly bis(benzimidazol-2-yl)amines.[2]

Synthesis of bis(benzimidazol-2-yl)amines

This compound serves as a key reagent for the preparation of various substituted bis(benzimidazol-2-yl)amines. These resulting compounds have been investigated for their biological activities.

Logical Relationship Diagram:

References

An In-depth Technical Guide to 1-methyl-1H-benzimidazole-2-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic organic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various pharmacologically active compounds. This technical guide provides a comprehensive overview of the molecular structure, properties, and a putative synthesis protocol for this compound. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides context based on related benzimidazole derivatives to support further research and development efforts.

Molecular Structure and Chemical Properties

This compound is characterized by a benzimidazole core, which is a bicyclic system composed of a fused benzene and imidazole ring. A methyl group is attached to one of the nitrogen atoms of the imidazole ring (position 1), and a sulfonic acid group is attached to the carbon atom between the two nitrogen atoms (position 2).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₈H₈N₂O₃S | [1][2][3] |

| Molecular Weight | 212.23 g/mol | [2] |

| CAS Number | 5533-38-0 | [2][3] |

| IUPAC Name | 1-methyl-1H-benzo[d]imidazole-2-sulfonic acid | [4] |

| SMILES | CN1C2=CC=CC=C2N=C1S(=O)(=O)O | [4] |

| Melting Point | 341 °C | [1] |

| Density | 1.55 g/cm³ | [1] |

| Appearance | White solid (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. |

Molecular Structure Diagram

References

Unraveling the Potential Mechanism of Action of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-methyl-1H-benzimidazole-2-sulfonic acid belongs to the benzimidazole family, a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities. While the specific molecular targets of the methylated sulfonic acid derivative remain uncharacterized, its close structural analog, 1H-benzimidazole-2-sulfonic acid, has been identified as an inhibitor of glutamate racemase. This enzyme is crucial for bacterial cell wall synthesis, suggesting a potential antibacterial application. This guide will explore this putative mechanism, delve into the diverse biological activities of benzimidazole derivatives, and provide insights into relevant experimental methodologies.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus is a versatile pharmacophore, forming the core of numerous clinically significant drugs. This is attributed to its ability to interact with a wide array of biological targets. A summary of the diverse biological activities reported for various benzimidazole derivatives is presented in Table 1.

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Anti-inflammatory | Inflammation & Immunology |

| Antihypertensive | Cardiovascular Diseases |

| Antidiabetic | Metabolic Disorders |

| Antihistaminic | Allergy & Immunology |

| Anthelmintic | Parasitic Infections |

| Proton Pump Inhibition | Gastroenterology |

This table is a qualitative summary of activities reported for the broader class of benzimidazole derivatives and does not represent specific data for this compound.

Putative Mechanism of Action: Inhibition of Glutamate Racemase

The most compelling hypothesis for the mechanism of action of this compound stems from the known activity of its parent compound, 1H-benzimidazole-2-sulfonic acid, as a glutamate racemase (GR) inhibitor.

The Role of Glutamate Racemase in Bacteria

Glutamate racemase is a bacterial enzyme essential for the synthesis of D-glutamate from L-glutamate. D-glutamate is a critical component of the peptidoglycan layer of bacterial cell walls, providing structural integrity. Crucially, this enzyme is absent in mammals, making it an attractive target for the development of selective antibacterial agents. Inhibition of glutamate racemase disrupts peptidoglycan synthesis, leading to a compromised cell wall and ultimately bacterial cell lysis due to osmotic pressure.

Proposed Signaling Pathway

The inhibition of glutamate racemase by a benzimidazole-2-sulfonic acid derivative would interrupt the bacterial cell wall synthesis pathway. A simplified representation of this proposed mechanism is depicted below.

Caption: Proposed mechanism of action via glutamate racemase inhibition.

Synthesis of Benzimidazole-2-Sulfonic Acids

The synthesis of benzimidazole-2-sulfonic acids is a key step in the development of these compounds for pharmacological testing. A general synthetic route involves the oxidation of a benzimidazole-2-thione precursor.

General Synthetic Workflow

A common method for the preparation of benzimidazole-2-sulfonic acids involves the oxidation of the corresponding 2-mercaptobenzimidazoles (benzimidazole-2-thiones). An improved method utilizes aqueous sodium percarbonate for this transformation.

Caption: General synthetic workflow for benzimidazole-2-sulfonic acids.

Experimental Protocols

While specific experimental data for this compound is lacking, this section outlines general methodologies for assessing the biological activities of novel benzimidazole compounds, with a focus on the putative antibacterial mechanism.

Glutamate Racemase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against glutamate racemase.

Principle: The enzymatic activity of glutamate racemase can be monitored by measuring the conversion of L-glutamate to D-glutamate or vice versa. A coupled enzyme assay is often employed, where the product of the racemase reaction is a substrate for a secondary enzyme that produces a detectable signal (e.g., a change in absorbance or fluorescence).

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant glutamate racemase is purified. Solutions of L-glutamate or D-glutamate are prepared in a suitable buffer.

-

Coupled Enzyme System: A common method involves coupling the racemase reaction to D-amino acid oxidase, which in the presence of horseradish peroxidase and a chromogenic substrate, produces a colored product that can be measured spectrophotometrically.

-

Assay Procedure:

-

The test compound (at various concentrations) is pre-incubated with glutamate racemase in the assay buffer.

-

The reaction is initiated by the addition of the substrate (e.g., L-glutamate).

-

The rate of the reaction is monitored by measuring the change in absorbance at a specific wavelength over time.

-

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

General Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing bacterial growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known glutamate racemase inhibitors points towards a promising avenue for investigation, particularly in the context of antibacterial drug discovery. The broad pharmacological potential of the benzimidazole scaffold further underscores the importance of continued research into this class of compounds.

Future studies should focus on:

-

Direct enzymatic assays to confirm or refute the inhibition of glutamate racemase by this compound.

-

Broad-spectrum antimicrobial screening to identify susceptible bacterial species.

-

In vivo efficacy studies in animal models of bacterial infection.

-

Target deconvolution studies to identify other potential molecular targets that may contribute to its biological activity.

The information presented in this guide provides a foundational framework for initiating such investigations and advancing our understanding of this potentially valuable therapeutic agent.

The Ascendant Therapeutic Potential of 1-Methyl-1H-benzimidazole-2-sulfonic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] This technical guide focuses on the biological activities of a specific class of these compounds: 1-methyl-1H-benzimidazole-2-sulfonic acid and its derivatives. These molecules, characterized by the fusion of a benzene ring with an imidazole ring and bearing a sulfonic acid group at the 2-position and a methyl group at the 1-position, have emerged as promising candidates for the development of novel therapeutic agents. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their potential in oncology and infectious diseases.

Synthesis of Benzimidazole Derivatives

The synthesis of benzimidazole derivatives is often achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[2][3] A general and widely used method is the Phillips-Ladenburg synthesis, which involves the reaction of a 1,2-diaminobenzene with a carboxylic acid in the presence of a mineral acid.[4]

A general synthetic scheme for 2-substituted benzimidazoles is depicted below:

Caption: General workflow for the synthesis of 2-substituted benzimidazole derivatives.

For the synthesis of this compound, a multi-step process is generally required, starting with the appropriate substituted o-phenylenediamine or by modifying a pre-formed benzimidazole ring.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in cancer and infectious diseases.

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[5][6] One of the key mechanisms of action for some of these compounds is the inhibition of the anti-apoptotic protein Bcl-2.[5][7] By inhibiting Bcl-2, these derivatives can promote apoptosis in cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Alkylsulfonyl Benzimidazole Derivatives | MCF-7 (Breast) | 4.7 - 10.9 | [5][7] |

| Benzimidazole-Triazole Hybrids | HCT-116 (Colon) | 3.87 | [3] |

| Benzimidazole-Triazole Hybrids | HepG2 (Liver) | 5.21 | [3] |

| Benzimidazole-Triazole Hybrids | MCF-7 (Breast) | 4.92 | [3] |

| Benzimidazole-Triazole Hybrids | HeLa (Cervical) | 8.34 | [3] |

| 2-Substituted-5,6-dimethyl-1H-benzimidazole | SMMC-7721 (Hepatocellular) | < 10 | [8] |

| Benzimidazole-Chalcone Derivatives | A549 (Lung) | 9.73 - 19.53 | [9] |

| Benzimidazole-Chalcone Derivatives | MCF-7 (Breast) | 8.91 - 12.12 | [9] |

| Benzimidazole-Chalcone Derivatives | HEP-G2 (Liver) | 10.16 - 10.93 | [9] |

| Benzimidazole–Oxadiazole Derivatives | PANC-1 (Pancreatic) | 5.5 - 26.7 | [10] |

| Benzimidazole–Oxadiazole Derivatives | A549 (Lung) | 0.3 | [10] |

| Benzimidazole–Oxadiazole Derivatives | MCF-7 (Breast) | 0.5 | [10] |

Antimicrobial Activity

The benzimidazole scaffold is also a key component of many antimicrobial agents.[11][12][13] Derivatives have shown activity against a range of bacterial and fungal pathogens.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| N-((1H-benzimidazol-1-yl) methyl) derivatives | S. aureus | 15.62 | [13] |

| N-((1H-benzimidazol-1-yl) methyl) derivatives | E. coli | 31.25 | [13] |

| N-((1H-benzimidazol-1-yl) methyl) derivatives | A. niger | 15.62 | [13] |

| N-((1H-benzimidazol-1-yl) methyl) derivatives | A. fumigatus | 31.25 | [13] |

| 2-Substituted-1H-benzimidazole derivatives | B. cereus | < 6 (Highly Active) | [14] |

| 2-Substituted-1H-benzimidazole derivatives | E. coli | 6 - 9 (Slightly Active) | [14] |

| Benzimidazole-phenylhydrazone derivative (6f) | R. solani | 1.20 (EC50) | [15] |

| Benzimidazole-phenylhydrazone derivative (6f) | M. oryzae | 1.85 (EC50) | [15] |

Enzyme Inhibition

Certain benzimidazole derivatives, particularly those with sulfonamide groups, have been identified as potent inhibitors of carbonic anhydrases (CAs).[16] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

| Compound Class | Enzyme | Ki (nM) | Reference |

| Sulfonamide Derivatives | hCA I | 2.62–136.54 | [17] |

| Sulfonamide Derivatives | hCA II | 5.74–210.58 | [17] |

Signaling Pathways and Mechanisms of Action

Bcl-2 Signaling Pathway in Apoptosis

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[18][19] Anti-apoptotic members, such as Bcl-2 and Bcl-xL, prevent the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and cell death.[20] Pro-apoptotic members, like Bax and Bak, promote this release. Many benzimidazole derivatives exert their anticancer effects by inhibiting the anti-apoptotic Bcl-2 proteins, leading to the activation of the apoptotic cascade.

Caption: Inhibition of the Bcl-2 signaling pathway by benzimidazole derivatives.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide.[16] Sulfonamide-bearing benzimidazole derivatives can act as inhibitors by binding to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.

Caption: Mechanism of carbonic anhydrase inhibition by benzimidazole derivatives.

Experimental Protocols

Synthesis of 2-Methyl-1H-benzimidazole

This protocol describes a general method for the synthesis of a simple benzimidazole derivative.

Materials:

-

o-Phenylenediamine

-

Glacial acetic acid

-

4N Hydrochloric acid (HCl)

-

10% Sodium hydroxide (NaOH) solution

-

Water

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

pH paper or meter

Procedure:

-

In a round-bottomed flask, combine o-phenylenediamine and an excess of glacial acetic acid.

-

Add 4N HCl to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly neutralize the mixture with 10% NaOH solution until it is alkaline.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold water.

-

Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 2-methyl-1H-benzimidazole.[21]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound derivative (test compound)

-

Vehicle control (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound, vehicle control, and positive control in complete medium.

-

Remove the old medium and add the different concentrations of the compounds to the wells.

-

Incubate the plate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]

In Vitro Antimicrobial Activity: Broth Microdilution Method (MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivative (test compound)

-

Standard antimicrobial drug (positive control)

-

Solvent for the compound (e.g., DMSO)

-

Sterile saline or PBS

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial two-fold dilutions of the test compound and the standard drug in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism in broth without any compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11][13]

Experimental and Drug Development Workflow

The development of new drugs based on the this compound scaffold follows a structured workflow.

Caption: General workflow for the development of benzimidazole-based drugs.

Conclusion

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, warrants further investigation. The synthetic accessibility of the benzimidazole scaffold, coupled with the potential for diverse functionalization, provides a robust platform for the development of novel drug candidates. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, with the ultimate goal of translating these promising findings into clinical applications.

References

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]

- 16. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. banglajol.info [banglajol.info]

- 21. ijirt.org [ijirt.org]

1-Methyl-1H-benzimidazole-2-sulfonic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of 1-methyl-1H-benzimidazole-2-sulfonic acid (CAS No. 5533-38-0). Due to a notable absence of in-depth studies in the scientific literature, this guide focuses on the fundamental chemical and physical properties of the compound and proposes a plausible synthetic pathway based on established chemical reactions for analogous structures. Currently, there is no published data on the specific biological activities, signaling pathways, or detailed experimental protocols related to the bioactivity of this compound. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis and potential exploration of this molecule.

Chemical and Physical Properties

This compound is a stable, solid organic compound. Its key properties, compiled from various chemical suppliers, are summarized below. The toxicological properties of this compound have not been fully investigated[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5533-38-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₈N₂O₃S | [1][2][3][4] |

| Molecular Weight | 212.23 g/mol | [2][3] |

| Melting Point | 341 °C | [1] |

| Density | 1.55 g/cm³ | [1] |

| Appearance | Solid (form not specified) | N/A |

| Solubility | Not available | [1] |

Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 1-methyl-1H-benzimidazole-2-thiol (Precursor)

While a specific protocol for the N-methylated derivative is not available, the synthesis of the analogous 1H-benzimidazole-2-thiol is well-documented. The following protocol is adapted from procedures for similar compounds[6][7].

Materials:

-

N-methyl-o-phenylenediamine

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Charcoal

-

Hydrochloric acid (for acidification, if necessary for purification)

Procedure:

-

Prepare a solution of potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add carbon disulfide.

-

Add N-methyl-o-phenylenediamine to the mixture in portions.

-

Reflux the reaction mixture for approximately 3 hours.

-

After reflux, add activated charcoal cautiously and continue to reflux for an additional 10 minutes.

-

Filter the hot solution to remove the charcoal.

-

The filtrate can be heated to reduce the volume and then cooled to induce crystallization.

-

The resulting precipitate of 1-methyl-1H-benzimidazole-2-thiol is then filtered, washed with water, and dried.

Table 2: Properties of the Precursor, 1-methyl-1H-benzimidazole-2-thiol

| Property | Value | Reference |

| CAS Number | 2360-22-7 | [8][9] |

| Molecular Formula | C₈H₈N₂S | [8][9] |

| Molecular Weight | 164.23 g/mol | [8][9] |

| Melting Point | 193-197 °C | [9] |

Experimental Protocol: Oxidation to this compound

This protocol is adapted from the synthesis of the unmethylated analog, 1H-benzimidazole-2-sulfonic acid[7].

Materials:

-

1-methyl-1H-benzimidazole-2-thiol

-

Sodium hydroxide solution (e.g., 50%)

-

Potassium permanganate

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve 1-methyl-1H-benzimidazole-2-thiol in a sodium hydroxide solution with heating.

-

To the boiling solution, add a solution of potassium permanganate in water in small portions with stirring.

-

After the addition is complete, reflux the reaction mixture for approximately 45 minutes.

-

Filter the hot solution to remove the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 1.

-

The resulting precipitate of this compound is then filtered, washed with water, and dried.

Potential Applications

While no specific biological activities have been reported for this compound, it is noted to be a useful reagent for the preparation of bis(benzimidazol-2-yl)amines[1][2]. The broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Conclusion

This compound is a compound for which basic physicochemical data is available, but in-depth scientific investigation into its synthesis, characterization, and biological activity is currently lacking in the public domain. The synthetic pathway proposed in this document, based on established methodologies for similar compounds, provides a foundation for researchers to produce this molecule for further study. Future research is required to elucidate the spectroscopic characteristics, and potential therapeutic applications of this compound, which would be of significant interest to the drug development community.

References

- 1. molbase.com [molbase.com]

- 2. scbt.com [scbt.com]

- 3. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]

- 5. 5533-38-0 this compound AKSci Y9450 [aksci.com]

- 6. pschemicals.com [pschemicals.com]

- 7. banglajol.info [banglajol.info]

- 8. 5533-38-0|1-Methyl-1H-benzo[d]imidazole-2-sulfonic acid|BLD Pharm [bldpharm.com]

- 9. 1-甲基-1H-苯并咪唑-2-硫醇 95% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 1-methyl-1H-benzimidazole-2-sulfonic acid in organic solvents

An In-depth Technical Guide on the Solubility of 1-Methyl-1H-benzimidazole-2-sulfonic Acid in Organic Solvents

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its unique structure, featuring a benzimidazole core, a sulfonic acid group, and a methyl substituent, imparts specific physicochemical properties that influence its behavior in various media. A critical parameter for its application in drug development, formulation, and chemical synthesis is its solubility in organic solvents. This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility of this compound.

Physicochemical Properties Overview

The solubility of a compound is governed by its molecular structure and the properties of the solvent. For this compound, key structural features influencing its solubility include:

-

Benzimidazole Core: A rigid, aromatic heterocyclic system that can participate in π-π stacking interactions.

-

Sulfonic Acid Group (-SO3H): A highly polar and acidic functional group capable of strong hydrogen bonding. This group dominates the polarity of the molecule.

-

Methyl Group (-CH3): A nonpolar, electron-donating group that can slightly influence the overall polarity and steric hindrance.

Due to the presence of the highly polar sulfonic acid group, this compound is generally expected to have low solubility in nonpolar organic solvents and higher solubility in polar, protic solvents that can engage in hydrogen bonding.

Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. This suggests that such data may not be published or may reside in proprietary databases.

However, based on the general principles of "like dissolves like" and the known solubility of similar compounds, a qualitative solubility profile can be inferred.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group can readily form strong hydrogen bonds with protic solvents. The high polarity of these solvents can effectively solvate both the polar and nonpolar parts of the molecule. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the sulfonic acid group. The absence of a labile proton may slightly reduce the solubility compared to protic solvents. |

| Nonpolar Protic | Acetic Acid | Moderate | While having a lower dielectric constant than water, acetic acid is a protic solvent that can engage in hydrogen bonding, potentially leading to moderate solubility. |

| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | Low to Insoluble | The large polarity mismatch between the highly polar solute and the nonpolar solvent results in weak solute-solvent interactions, making dissolution energetically unfavorable. The intermolecular forces within the solid solute are much stronger. |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted standard procedure.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for the experiment or the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the isothermal shake-flask method.

Conclusion

Spectroscopic and Structural Elucidation of 1-methyl-1H-benzimidazole-2-sulfonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-methyl-1H-benzimidazole-2-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a compilation of expected spectroscopic data based on the analysis of closely related benzimidazole derivatives and general principles of spectroscopy. Detailed experimental protocols for the characterization of this and similar compounds are also provided.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzimidazole core, which is a fusion of benzene and imidazole rings. A methyl group is attached to one of the nitrogen atoms of the imidazole ring, and a sulfonic acid group is substituted at the 2-position.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 5533-38-0 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂O₃S | [1][2][5] |

| Molecular Weight | 212.23 g/mol | [2] |

| IUPAC Name | This compound | [1][4] |

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from published data for analogous benzimidazole structures and known functional group absorptions.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | broad singlet | 1H | -SO₃H |

| ~7.8 - 8.0 | multiplet | 2H | Aromatic Protons (H-4, H-7) |

| ~7.4 - 7.6 | multiplet | 2H | Aromatic Protons (H-5, H-6) |

| ~3.9 | singlet | 3H | N-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-2 (bearing -SO₃H) |

| ~142 | C-7a |

| ~135 | C-3a |

| ~125 | C-5 |

| ~124 | C-6 |

| ~115 | C-4 |

| ~112 | C-7 |

| ~31 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| 1620 - 1580 | Medium | C=N stretch |

| 1480 - 1440 | Medium | Aromatic C=C stretch |

| 1250 - 1150 | Strong | S=O stretch (sulfonic acid) |

| 1080 - 1000 | Strong | S-O stretch (sulfonic acid) |

| 900 - 650 | Strong | O-H bend (sulfonic acid) |

Mass Spectrometry

For mass spectrometry, the expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 212 or 213, respectively. Fragmentation patterns would likely involve the loss of the sulfonic acid group (SO₃).

Experimental Protocols

The following are detailed methodologies for obtaining spectroscopic data for this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.[9]

-

Gently vortex the vial to ensure complete dissolution of the sample.

-

Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and wipe the exterior with a lint-free cloth.

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) - FTIR

This method is often preferred for solid samples due to its minimal sample preparation.[10]

Materials:

-

This compound (a small amount of powder)

-

FTIR spectrometer with an ATR accessory

Procedure:

-

Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty, clean ATR crystal.[10]

-

Place a small amount of the solid sample directly onto the ATR crystal surface.[10]

-

Apply pressure using the pressure clamp to ensure good contact between the sample and the crystal.[10]

-

Collect the IR spectrum of the sample.[10]

-

After analysis, clean the crystal surface thoroughly.

Method: Potassium Bromide (KBr) Pellet

Materials:

-

This compound (1-2 mg)

-

Dry potassium bromide (KBr), spectroscopic grade (100-200 mg)

-

Mortar and pestle

-

Pellet press

Procedure:

-

Place a small amount of KBr in a mortar and grind it to a fine powder.

-

Add 1-2 mg of the sample to the mortar.

-

Mix the sample and KBr thoroughly and grind the mixture to a very fine, homogeneous powder.[11]

-

Transfer the powder to the pellet press die.

-

Press the powder under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Visualizations

Synthesis Pathway

The following diagram illustrates a general synthetic route for a benzimidazole-2-sulfonic acid derivative, which can be adapted for the synthesis of this compound.[12]

References

- 1. 1-Methyl-1H-benzoimidazole-2-sulfonic acid 95% | CAS: 5533-38-0 | AChemBlock [achemblock.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 5533-38-0 [chemicalbook.com]

- 4. pschemicals.com [pschemicals.com]

- 5. molbase.com [molbase.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-methyl-1H-benzimidazole-2-sulfonic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmacologically relevant scaffolds. Its utility is primarily demonstrated in the synthesis of substituted benzimidazole derivatives, which are core structures in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of bis(benzimidazol-2-yl)amines, a class of compounds with recognized biological activity.

Application: Synthesis of bis(benzimidazol-2-yl)amines

A key application of this compound is its role as a reactant in the synthesis of bis(benzimidazol-2-yl)amines. These compounds are of interest in medicinal chemistry due to their potential antitrichinellosis activity. The synthesis involves a direct condensation reaction between a benzimidazole-2-sulfonic acid and a benzimidazole-2-amine at elevated temperatures.

The general reaction involves the displacement of the sulfonic acid group by the amino group of another benzimidazole molecule. This method provides a direct route to constructing the N-linked bis(benzimidazole) core structure.

Logical Relationship: Synthesis of bis(benzimidazol-2-yl)amines

Caption: Logical flow for the synthesis of a bis(benzimidazol-2-yl)amine.

Experimental Protocols

Protocol 1: Synthesis of this compound

This synthesis is a two-step process starting from the commercially available N-methyl-o-phenylenediamine.

Step 1: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

This procedure is adapted from the general synthesis of benzimidazole-2-thiols.

Experimental Workflow: Synthesis of 1-methyl-1H-benzimidazole-2-thiol

Caption: Workflow for the synthesis of the thiol precursor.

Materials:

-

N-methyl-o-phenylenediamine

-

Potassium hydroxide (KOH)

-

Ethanol

-

Carbon disulfide (CS₂)

-

Glacial acetic acid

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

-

To this solution, add N-methyl-o-phenylenediamine (1.0 equivalent).

-

Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.

-

Acidify the solution with glacial acetic acid until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Step 2: Oxidation of 1-methyl-1H-benzimidazole-2-thiol to this compound

This protocol is based on the oxidation of the unmethylated analogue.[1]

Materials:

-

1-methyl-1H-benzimidazole-2-thiol

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

To a boiling solution of 1-methyl-1H-benzimidazole-2-thiol (1.0 equivalent) in water, add a 50% aqueous solution of sodium hydroxide.

-

To this boiling solution, add a solution of potassium permanganate (2.2 equivalents) in water in small portions with vigorous stirring.

-

After the complete addition of the potassium permanganate solution, continue to reflux the reaction mixture for an additional 45 minutes.[1]

-

Cool the reaction mixture and filter off the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 1.[1]

-

Collect the resulting precipitate of this compound by vacuum filtration and wash with cold water.

-

Dry the product under vacuum.

Protocol 2: Synthesis of N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine

This protocol is based on the general method described for the synthesis of bis(benzimidazol-2-yl)amines.

Materials:

-

This compound

-

1-methyl-1H-benzimidazol-2-amine

Procedure:

-

In a reaction tube, combine this compound (1.0 equivalent) and 1-methyl-1H-benzimidazol-2-amine (1.0 equivalent).

-

Heat the mixture at 180 °C for 30 minutes in an oil bath or heating block.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a bis(benzimidazol-2-yl)amine. Please note that the yield is an estimate based on similar reported reactions and may vary.

| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Product | Expected Yield (%) |

| This compound | 1-methyl-1H-benzimidazol-2-amine | 180 | 30 | N,1-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine | 60-70 |

Concluding Remarks

This compound is a key intermediate for accessing N-linked bis(benzimidazole) structures. The provided protocols offer a foundational methodology for the synthesis of this reagent and its application in constructing more complex molecules of interest to the pharmaceutical and materials science sectors. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes. Standard laboratory safety precautions should be followed at all times.

References

1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in condensation reactions

Application Notes and Protocols: Catalysis in Condensation Reactions

To the Valued Researcher,

This document provides detailed application notes and protocols relevant to catalysis in key condensation reactions. Initial investigations into the specific use of 1-methyl-1H-benzimidazole-2-sulfonic acid as a catalyst in these reactions did not yield published data or established protocols within the scientific literature.

Therefore, this report focuses on providing comprehensive methodologies and data for well-established and efficient catalytic systems for the following important condensation reactions:

-

The Biginelli Reaction: A one-pot cyclocondensation to synthesize dihydropyrimidinones.

-

The Paal-Knorr Pyrrole Synthesis: The synthesis of pyrroles from 1,4-dicarbonyl compounds.

-

Quinoxaline Synthesis: The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.

While this compound is a known chemical entity, its catalytic applications in these areas remain an open field for investigation. The protocols detailed below for other catalysts can serve as a starting point for designing experiments to evaluate its potential catalytic activity.

Section 1: The Biginelli Reaction Catalyzed by Boron Sulfonic Acid

The Biginelli reaction is a multicomponent reaction that provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are of significant interest in medicinal chemistry. Boron sulfonic acid (BSA) has been demonstrated as an effective and mild catalyst for this transformation.

Experimental Protocol: General Procedure for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction

-

Reaction Setup: To a 50 mL round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.2 mmol).

-

Solvent Addition: Add 10 mL of water to the flask.

-

Catalyst Addition: Introduce boron sulfonic acid (BSA) (0.15 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, filter the solid product. Wash the crude product with cold water and then dry it. Recrystallization from ethanol can be performed for further purification if necessary.

Quantitative Data Summary: Biginelli Reaction using Boron Sulfonic Acid

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 30 | 95 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 25 | 98 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | 40 | 92 |

| 4 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | 20 | 96 |

| 5 | Benzaldehyde | Methyl acetoacetate | Thiourea | 35 | 93 |

Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.

Workflow for Biginelli Reaction

Caption: Workflow for the Boron Sulfonic Acid-Catalyzed Biginelli Reaction.

Section 2: The Paal-Knorr Pyrrole Synthesis Catalyzed by Bismuth Nitrate

The Paal-Knorr synthesis is a fundamental method for the preparation of substituted pyrroles, which are prevalent motifs in natural products and pharmaceuticals. Bismuth nitrate has been shown to be an efficient catalyst for this reaction.[1]

Experimental Protocol: General Procedure for Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis

-

Reactant Preparation: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add bismuth nitrate (Bi(NO₃)₃·5H₂O) (5 mol%) to the solution.

-

Reaction Conditions: Reflux the reaction mixture. Monitor the reaction's progress by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary: Paal-Knorr Pyrrole Synthesis using Bismuth Nitrate

| Entry | 1,4-Dicarbonyl Compound | Amine | Time (h) | Yield (%) |

| 1 | 2,5-Hexanedione | Aniline | 1.5 | 92 |

| 2 | 2,5-Hexanedione | 4-Methoxyaniline | 2.0 | 90 |

| 3 | 1-Phenyl-1,4-pentanedione | Aniline | 2.5 | 88 |

| 4 | 2,5-Hexanedione | Benzylamine | 1.0 | 95 |

| 5 | 3,4-Dimethyl-2,5-hexanedione | Aniline | 2.0 | 85 |

Note: The data presented is a representative summary based on typical results for this type of reaction and may vary based on specific experimental conditions.[1]

Workflow for Paal-Knorr Pyrrole Synthesis

Caption: Workflow for the Bismuth Nitrate-Catalyzed Paal-Knorr Pyrrole Synthesis.

Section 3: Quinoxaline Synthesis Catalyzed by Phospho Sulfonic Acid

Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a common method for their synthesis, and phospho sulfonic acid (PSA) serves as an efficient catalyst for this transformation.[2]

Experimental Protocol: General Procedure for Phospho Sulfonic Acid-Catalyzed Quinoxaline Synthesis

-

Reaction Setup: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-